N-(2-Hydroxyethyl)-3-oxobutanamid

Übersicht

Beschreibung

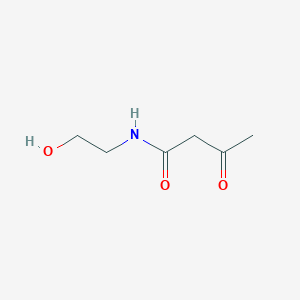

N-(2-Hydroxyethyl)-3-oxobutanamide is an organic compound with a molecular formula of C6H11NO3 It is characterized by the presence of a hydroxyethyl group and an oxobutanamide moiety

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxyethyl)-3-oxobutanamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

Target of Action

N-(2-Hydroxyethyl)-3-oxobutanamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . Its primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA exerts its effects by binding to PPAR-α, GPR55, and GPR119 . This interaction results in a variety of biological effects, some related to chronic inflammation and pain . The presence of PEA enhances anandamide activity through an "entourage effect" .

Biochemical Pathways

PEA is involved in several biochemical pathways related to inflammation and pain. It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The deregulation of cannabinoid receptors and their endogenous ligands accompanies the development and progression of β-amyloid-induced neuroinflammation .

Pharmacokinetics

In one study, [14C]-HEP was administered orally to volunteers to investigate its plasma profile and calculate relevant pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of PEA’s action are primarily related to its anti-inflammatory and analgesic properties . It has been shown to reduce inflammation and alleviate pain, making it potentially useful in the treatment of conditions characterized by these symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)-3-oxobutanamide. For example, the presence of certain enzymes, such as glutathione S-transferase, can affect the metabolism of the compound . Additionally, factors such as pH and temperature can potentially influence the stability and activity of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)-3-oxobutanamide can be synthesized through several methods. One common approach involves the reaction of 3-oxobutanoic acid with ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the amidation of 3-oxobutanoic acid derivatives with ethanolamine in the presence of a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of N-(2-Hydroxyethyl)-3-oxobutanamide often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxyethyl)-3-oxobutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyldiethanolamine: Similar in structure but contains a methyl group instead of an oxo group.

N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amine group, making it more reactive in certain chemical reactions.

Uniqueness

N-(2-Hydroxyethyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .

Biologische Aktivität

N-(2-Hydroxyethyl)-3-oxobutanamide, also known by its CAS number 4545-21-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

N-(2-Hydroxyethyl)-3-oxobutanamide is characterized by its functional groups that include an amide and a hydroxyl group. Its structural formula can be represented as follows:

This compound is synthesized through the ring opening of a 1,5-benzodiazepine intermediate, facilitated by benzoyl isothiocyanate. The specific arrangement of these functional groups contributes to its unique biological activity.

1. Antimicrobial Properties

Research indicates that N-(2-Hydroxyethyl)-3-oxobutanamide exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways crucial for bacterial survival .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of autoimmune diseases such as rheumatoid arthritis and psoriasis. This activity is particularly relevant given the role of inflammation in chronic diseases .

3. Cytotoxicity and Antitumor Activity

Preliminary studies have indicated potential cytotoxic effects against cancer cell lines. The compound has shown promise in inducing apoptosis in specific cancer types, suggesting a mechanism that may involve the activation of cellular stress responses or direct interaction with cancerous cells .

The biological activity of N-(2-Hydroxyethyl)-3-oxobutanamide is hypothesized to involve several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Interaction : It could potentially bind to specific receptors on cell membranes, altering cellular signaling pathways.

- Cell Membrane Disruption : Its hydrophobic nature may allow it to integrate into lipid membranes, disrupting their integrity and leading to cell death.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of N-(2-Hydroxyethyl)-3-oxobutanamide, researchers administered the compound to murine models of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(9)4-6(10)7-2-3-8/h8H,2-4H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLHYHWFVOHKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947145 | |

| Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24309-97-5 | |

| Record name | N-(2-Hydroxyethyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24309-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)acetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)acetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.